molecular formula C17H18ClNO3 B1453055 4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide CAS No. 885279-88-9

4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide

Cat. No. B1453055
M. Wt: 319.8 g/mol
InChI Key: UQDHBQGJXWZFHB-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide” is an organic compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Friedel Crafts acylation and Clemmensen Reduction2. However, the exact synthesis process for this specific compound is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. Unfortunately, the specific NMR, IR, and mass spectroscopy data for “4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide” is not available in the searched resources.



Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide” are not explicitly mentioned in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties for “4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide” are not available in the searched resources.


Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a similar benzamide structure, demonstrates a variety of pharmacological effects, particularly in the gastrointestinal tract. Its primary action includes enhancing gastrointestinal motility, which has made it useful in treating conditions such as gastroparesis and as an antiemetic. The drug works by blocking dopamine receptors and sensitizing tissues to acetylcholine, leading to improved tone and peristalsis of the stomach and intestines. It also has effects on the central nervous system, including antiemetic properties, by acting on the chemoreceptor trigger zone (Pinder, Brogden, Sawyer, Speight, & Avery, 2012)(Pinder et al., 2012).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the specific safety and hazard information for “4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide” is not available in the searched resources.


Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide” are not available in the searched resources.


Please note that this analysis is based on the information available in the searched resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-14-6-3-12(4-7-14)9-10-19-17(20)15-8-5-13(18)11-16(15)22-2/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDHBQGJXWZFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696117
Record name 4-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide

CAS RN

885279-88-9
Record name 4-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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